
1-(2-Ethylphenyl)-3-(3-methylphenyl)urea
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Overview
Description
1-(2-Ethylphenyl)-3-(3-methylphenyl)urea is a urea derivative characterized by two substituted phenyl rings: a 2-ethylphenyl group and a 3-methylphenyl group. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation, driven by their ability to form hydrogen bonds and engage in hydrophobic interactions . The structural features of this compound—specifically the ethyl and methyl substituents—balance lipophilicity and steric effects, making it a candidate for comparative studies with analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylphenyl)-3-(3-methylphenyl)urea typically involves the reaction of 2-ethylphenyl isocyanate with 3-methylaniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylphenyl)-3-(3-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce halogenated or nitro derivatives.
Scientific Research Applications
1-(2-Ethylphenyl)-3-(3-methylphenyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Ethylphenyl)-3-(3-methylphenyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following table compares 1-(2-Ethylphenyl)-3-(3-methylphenyl)urea with structurally related urea derivatives, highlighting substituents, molecular weights, and key properties:
Research Findings
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs): Compounds with nitro (e.g., 1-(2-Ethylphenyl)-3-(2-hydroxy-4-nitrophenyl)urea ) exhibit potent enzyme inhibition (IC50 = 0.09 µM) due to enhanced electrophilicity and hydrogen-bonding capacity . In contrast, the methyl and ethyl groups in the target compound likely reduce polarity, favoring membrane permeability.
- Halogenation: Chlorine substituents (e.g., 1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea ) increase binding affinity in hydrophobic pockets but may reduce solubility .
- Heterocyclic Moieties: Pyrimidine-containing derivatives (e.g., 1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea) engage in π-π stacking with aromatic residues in target proteins, enhancing selectivity .
Steric and Lipophilic Considerations
- Bulkier Groups: Naphthyl-substituted analogs (e.g., 1-(3-Methylphenyl)-3-naphthalen-1-ylurea ) exhibit higher lipophilicity, which may improve blood-brain barrier penetration but increase metabolic instability .
- Positional Isomerism: Fluorine at the para position (e.g., 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea ) introduces polarity without significant steric disruption, optimizing solubility and target engagement .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-(2-Ethylphenyl)-3-(3-methylphenyl)urea, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling an isocyanate derivative with an amine-containing aromatic precursor under anhydrous conditions. Key steps include:
- Using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reactivity.
- Maintaining temperatures between 0–25°C to prevent side reactions.
- Purification via column chromatography with silica gel and ethyl acetate/hexane gradients .
- Yield optimization requires stoichiometric control of reagents, inert atmospheres (e.g., nitrogen), and real-time monitoring via TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use orthogonal characterization techniques:
- NMR Spectroscopy : 1H and 13C NMR to verify aromatic proton environments and urea carbonyl signals (e.g., ~160 ppm for C=O).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks matching the expected molecular formula (e.g., C17H19N3O).
- Infrared (IR) Spectroscopy : Identify urea N–H stretches (~3300 cm−1) and C=O stretches (~1650 cm−1) .
Q. What are the critical physicochemical properties (e.g., solubility, logP) influencing experimental design for this compound?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) at physiological pH. Adjust with co-solvents like ethanol (<1% v/v) if precipitation occurs.
- logP : Calculate using software (e.g., ChemAxon) or experimentally via shake-flask method to assess hydrophobicity, which impacts membrane permeability in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address:
- Perform dose-response curves (IC50/EC50) across multiple replicates.
- Validate target engagement using biophysical methods (e.g., SPR for binding affinity, thermal shift assays for protein stabilization).
- Compare results under standardized conditions (e.g., ATP levels in kinase assays) .
Q. What mechanistic hypotheses explain the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer : The urea moiety and aromatic substituents suggest:
- Hydrogen Bonding : Urea NH groups interact with catalytic residues (e.g., in kinase ATP-binding pockets).
- π-π Stacking : The ethylphenyl and methylphenyl groups may stabilize binding to hydrophobic receptor pockets.
- Fluorine Effects (if applicable): Fluorine atoms enhance binding via polar interactions or metabolic stability. Verify via mutagenesis studies or computational docking (e.g., AutoDock Vina) .
Q. How can researchers design derivatives to improve the compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the ethyl group with cyclopropyl to reduce metabolic oxidation.
- Prodrug Strategies : Introduce ester groups to enhance solubility; hydrolyze in vivo to active form.
- PK Studies : Monitor plasma half-life (t1/2) in rodent models and hepatic microsome stability assays .
Q. What analytical strategies are recommended for detecting degradation products during stability studies?
- Methodological Answer :
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-(2-ethylphenyl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C16H18N2O/c1-3-13-8-4-5-10-15(13)18-16(19)17-14-9-6-7-12(2)11-14/h4-11H,3H2,1-2H3,(H2,17,18,19) |
InChI Key |
RJWXZUGQTAPTLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
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